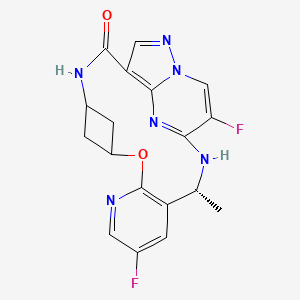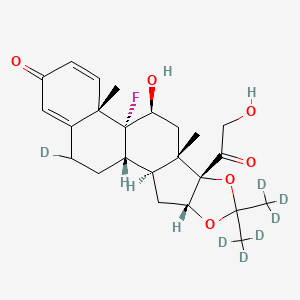
Triamcinolone acetonide-d7-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triamcinolone acetonide-d7-1 is a deuterium-labeled form of triamcinolone acetonide, a synthetic corticosteroid. This compound is primarily used as an internal standard for the quantification of triamcinolone acetonide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Triamcinolone acetonide itself is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable compound in medical and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide-d7-1 involves the incorporation of deuterium atoms into the triamcinolone acetonide molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. One common method involves the reaction of triamcinolone acetonide with deuterated acetic anhydride in the presence of a deuterated solvent, such as deuterated chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to achieve high yields and purity .
化学反応の分析
Types of Reactions
Triamcinolone acetonide-d7-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Triamcinolone acetonide-d7-1 has a wide range of scientific research applications, including:
作用機序
Triamcinolone acetonide-d7-1 exerts its effects by binding to and activating the glucocorticoid receptor. This activation leads to the modulation of gene expression, resulting in the suppression of inflammatory and immune responses. The compound inhibits the release of pro-inflammatory cytokines and mediators, such as interleukins and prostaglandins, thereby reducing inflammation and immune activity .
類似化合物との比較
Similar Compounds
Triamcinolone acetonide: The non-deuterated form of triamcinolone acetonide-d7-1, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: Another synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Betamethasone: A potent corticosteroid with a similar mechanism of action but higher potency compared to triamcinolone acetonide.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes it an invaluable tool in research and quality control .
特性
分子式 |
C24H31FO6 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12R,13S)-19-deuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+ |
InChIキー |
YNDXUCZADRHECN-CMWTUURLSA-N |
異性体SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]4[C@]([C@]3(C[C@@H]([C@@]2([C@@]5(C1=CC(=O)C=C5)C)F)O)C)(OC(O4)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)CO |
正規SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


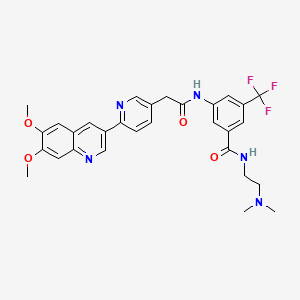
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)

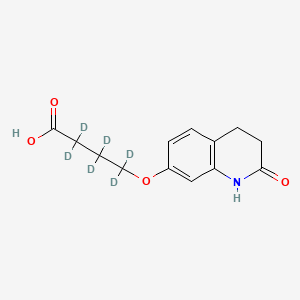
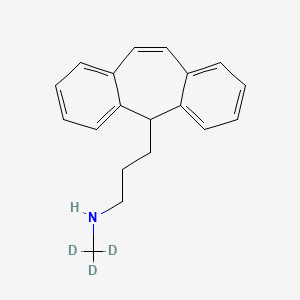

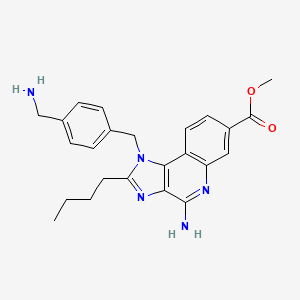
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
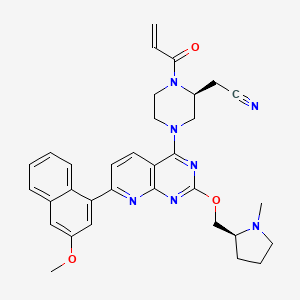
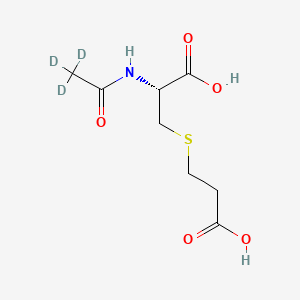
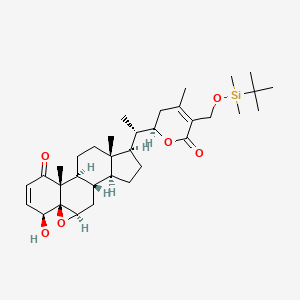
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

